3-(3-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one
Description
Evolution of Quinazolinone Research
Quinazolinones, bicyclic heterocycles comprising fused benzene and pyrimidine rings, have been a cornerstone of medicinal chemistry since their discovery in the 19th century. The first quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, was synthesized in 1869 by Griess through the reaction of cyanogens with anthranilic acid. Early nomenclature inconsistencies, such as "bicyanoamido benzoyl," persisted until Widdege formally proposed the term "quinazoline" in 1903. The pyrimidine ring’s polarization and substituent positioning profoundly influence reactivity and biological activity, enabling diverse applications.
By the mid-20th century, quinazolinones emerged as privileged scaffolds in drug discovery. Notable derivatives include prazosin and doxazosin, α1-adrenergic antagonists for hypertension, and erlotinib and gefitinib, epidermal growth factor receptor (EGFR) inhibitors for oncology. Modern synthetic strategies, such as condensation/cyclocondensation sequences using activated N-acylbenzotriazoles, have expanded access to substituted quinazolinones with neuroprotective, anticancer, and antimicrobial properties. For instance, compounds 6q, 6r, and 8e demonstrated significant neuroprotection in SH-SY5Y cell models, attributed to autophagy modulation and kinase inhibition.
Development of Sulfonyl Piperidine Chemistry
Sulfonyl piperidines, characterized by a piperidine ring substituted with a sulfonyl group, gained prominence in the late 20th century as versatile intermediates in drug design. Their synthesis often involves amide coupling or sulfonylation of piperidine precursors. For example, 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid has been functionalized with sulfonyl chlorides to yield antimicrobial agents active against Gram-positive and Gram-negative pathogens. The sulfonyl group enhances metabolic stability and hydrogen-bonding capacity, critical for target engagement.
Patent literature highlights sulfonyl piperidines as prokineticin receptor modulators for gastrointestinal disorders, leveraging their ability to inhibit PKR1/2 signaling pathways implicated in gut motility and inflammation. Structural diversification, such as O-substitution at the 2-position of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine, has yielded derivatives with potent butyrylcholinesterase inhibition, underscoring their adaptability to neurological targets.
Integration of Furan-Based Pharmacophores
Furan, a five-membered aromatic oxygen heterocycle, has been exploited for its electronic richness and bioisosteric potential. Early furan derivatives like 2-furoic acid laid the groundwork for modern applications in antimicrobials (e.g., nitrofurantoin) and cardiovascular agents. The furan ring’s electron-donating oxygen atom facilitates π-π interactions and metabolic stability, while its planar structure allows seamless integration into hybrid molecules.
Recent studies highlight furan’s role in anti-inflammatory and anticancer agents. For instance, 4-chloro-2-[(furan-2-ylmethyl)amino] sulfamoyl benzoic acid exhibits dual diuretic and antimicrobial activity, demonstrating the pharmacophore’s versatility. The furan-2-ylmethyl group, in particular, enhances lipophilicity and target affinity, making it a favored substituent in sulfonamide and piperidine hybrids.
Emergence of Hybrid Molecular Design Strategies
Hybrid molecular design, combining pharmacophores with complementary bioactivities, has become a hallmark of contemporary drug discovery. The target compound exemplifies this approach, merging quinazolinone’s kinase inhibitory potential, sulfonyl piperidine’s receptor modulation, and furan’s metabolic stability. Scaffold hopping—replacing core structures while retaining bioactivity—has been instrumental in optimizing such hybrids. For example, replacing homoisoflavonoid cores with quinazolinones yielded neuroprotective agents with improved blood-brain barrier penetration.
Rational hybridization also addresses multifactorial diseases like cancer and neurodegenerative disorders, where single-target therapies often fail. Computational docking studies of quinazolinone-sulfonyl piperidine hybrids reveal synergistic interactions with cholinesterases and prokineticin receptors, validating the strategy’s mechanistic basis.
Properties
IUPAC Name |
3-[3-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]-3-oxopropyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c25-20(9-12-24-15-22-19-6-2-1-5-18(19)21(24)26)23-10-7-17(8-11-23)30(27,28)14-16-4-3-13-29-16/h1-6,13,15,17H,7-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJHXEGZVNDTEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)CCN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a novel synthetic derivative with potential therapeutic applications. Its structure incorporates a quinazoline moiety, which is known for various biological activities, alongside a furan ring and piperidine, both of which contribute to its pharmacological profile. This article reviews the biological activities of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
The chemical formula of the compound is , with a molecular weight of approximately 437.6 g/mol. The compound features several functional groups that are crucial for its biological activity, including sulfonamides and piperidine derivatives.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, revealing its potential as an antibacterial agent, enzyme inhibitor, and therapeutic candidate in various disease models.
Antibacterial Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, derivatives containing piperidine and sulfonamide functionalities have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The inhibition mechanism often involves interference with bacterial enzyme systems, leading to cell death.
Table 1: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | Zone of Inhibition (mm) | IC50 (µM) |
|---|---|---|---|
| Compound A | E. coli | 15 | 12.5 |
| Compound B | S. aureus | 18 | 10.0 |
| Compound C | Bacillus subtilis | 20 | 8.5 |
Enzyme Inhibition Studies
The compound's ability to inhibit key enzymes has been a focal point of research. In particular, quinazoline derivatives have been studied for their role as acetylcholinesterase (AChE) inhibitors, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's.
Table 2: Enzyme Inhibition Potency
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| Compound D | AChE | 5.0 |
| Compound E | Urease | 2.5 |
| Compound F | Carbonic Anhydrase | 3.0 |
Case Studies
A notable study conducted by Sanchez-Sancho et al. (1998) synthesized a series of piperidine derivatives that included the target compound. The study reported significant activity against urease and AChE, suggesting that similar compounds could be developed for therapeutic use in metabolic disorders and cognitive decline.
Another investigation highlighted the role of furan-based sulfonamides in modulating glucose metabolism, indicating potential applications in diabetes management (Aziz-ur-Rehman et al., 2011).
The proposed mechanism of action for this compound involves binding to specific enzyme sites, thereby inhibiting their activity. This interaction is facilitated by the sulfonamide group, which enhances binding affinity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Sulfonyl-Containing Quinazolinones
Sulfonyl groups are critical for modulating activity in quinazolinones. For example:
Piperidine/Piperazine Derivatives
Piperidine and piperazine rings are common in bioactive quinazolinones:
Furan-Substituted Analogs
Furan rings influence electronic properties and bioavailability:
- Compound 5v (3-[3-(furan-2-yl)-3-oxopropyl]quinazolin-4(3H)-one) was synthesized in 81% yield and features a furan-oxopropyl chain. Its structural simplicity contrasts with the target compound’s sulfonyl-piperidine complexity, which may confer higher metabolic stability .
Research Findings and Implications
Sulfonyl vs. Thioether Groups : Sulfonamide derivatives (e.g., Compound 12) generally show lower CA inhibition than thioether analogs, but the target’s furan-sulfonyl-piperidine motif may balance steric and electronic effects for optimized activity .
Furan Contributions : The furan ring in Compound 5v and the target compound could enhance π-π stacking or hydrogen bonding, though its electron-rich nature may affect metabolic pathways .
Piperidine vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
